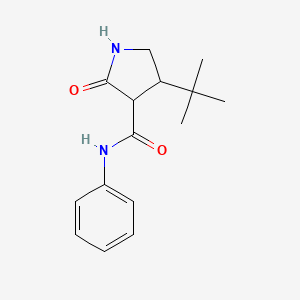

4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide

Description

4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide is a pyrrolidinone-derived carboxamide compound characterized by a five-membered lactam (pyrrolidinone) ring with a tert-butyl substituent at the 4-position and an N-phenyl carboxamide group at the 3-position. The phenyl carboxamide moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)11-9-16-13(18)12(11)14(19)17-10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXTYBQCCZXZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylpyrrolidine-3-carboxylic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original tert-butyl or phenyl groups.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the pyrrolidine ring : This can be achieved through cyclization reactions involving suitable precursors.

- Functionalization : The introduction of substituents such as the tert-butyl and phenyl groups enhances the compound's biological activity.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemistry

In the field of chemistry, 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, acting as a reagent or catalyst in synthetic pathways.

Biology

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, such as BACE-1, which is implicated in Alzheimer's disease. For instance, derivatives of this compound demonstrated sub-micromolar activity against BACE-1 with IC50 values ranging from 340 nM to 853 nM .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 4g | 340 | BACE-1 |

| 5b | 853 | BACE-1 |

- Antimicrobial and Antiviral Properties : Research indicates that the compound exhibits antimicrobial and antiviral effects, making it a candidate for further therapeutic exploration.

Medicine

In medicinal applications, this compound is being explored for its therapeutic potential in treating various diseases:

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways.

- Anticancer Activity : It is being studied for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Industry

The compound is also utilized in industrial applications:

- Specialty Chemicals Production : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis : Its unique structure allows it to function effectively as a catalyst in various chemical reactions.

Case Studies

Several studies highlight the effectiveness of this compound in specific applications:

- Anticancer Research : A study demonstrated that derivatives of this compound could enhance the efficacy of existing anticancer drugs by overcoming multidrug resistance mechanisms in hepatocellular carcinoma models .

- Enzyme Interaction Studies : Molecular docking studies revealed that specific moieties within the compound interact with target enzymes like BACE-1, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Heterocyclic Core Modifications

The pyrrolidinone core distinguishes this compound from analogs with other heterocyclic systems. Key comparisons include:

Analysis :

Substituent Effects

The tert-butyl group and carboxamide linkage are critical for comparative analysis:

Analysis :

Carboxamide Linkage Variations

The N-phenyl carboxamide group is compared to other carboxamide derivatives:

Analysis :

- The phenyl group in the target compound may favor interactions with aromatic residues in enzymes, while pyridine in introduces a basic nitrogen for stronger hydrogen bonding.

Research Findings and Limitations

- Solubility : Morpholine-containing analogs in exhibit higher aqueous solubility due to the oxygen-rich moiety, whereas the target compound’s tert-butyl group may reduce solubility.

- Activity Gaps: No direct bioactivity data for the target compound exists in the provided evidence. Comparisons are inferred from structural analogs.

Biological Activity

4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by a pyrrolidine ring and a tert-butyl group, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structural features include:

- Pyrrolidine ring : A five-membered ring that can influence the compound's interaction with biological targets.

- Tert-butyl group : Contributes to lipophilicity and metabolic stability.

- Carboxamide functional group : Plays a crucial role in the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may:

- Inhibit enzyme activity : The compound has shown potential in inhibiting enzymes that play roles in various disease pathways, including those involved in inflammation and cancer progression.

- Modulate receptor activity : It may bind to certain receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Properties

Research has explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a candidate for cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a half-life (T1/2) of approximately 11.8 hours. Toxicity assessments indicate minimal cytotoxic effects on mammalian cells at therapeutic concentrations, supporting its safety for further development .

Q & A

Q. What synthetic strategies are recommended for preparing 4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide, particularly for introducing the tert-butyl group and forming the carboxamide bond?

- Methodological Answer : The tert-butyl group can be introduced via tert-butyloxycarbonyl (Boc) protection or alkylation. For example, Boc-protected pyrrolidine derivatives (e.g., 3-(N-tert-butoxycarbonyl-N-methylamino)pyrrolidine) are synthesized using Boc-anhydride under basic conditions, followed by deprotection . For carboxamide formation, coupling agents like EDCl/HOBt or DCC can facilitate the reaction between the pyrrolidine carboxylate and aniline derivatives. Reaction optimization should consider solvent polarity (e.g., dichloromethane) and catalysts (e.g., DMAP with triethylamine) to enhance yield .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm the tert-butyl positioning, as demonstrated in studies of analogous pyrrolidine carboxamides .

- NMR spectroscopy : Use DEPT to identify carbonyl (C=O) and tert-butyl carbons. NMR can verify N-phenyl proton coupling patterns.

- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 210–254 nm .

Q. What preliminary pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or SPR (surface plasmon resonance) to measure binding affinity.

- SAR studies : Synthesize analogs (e.g., varying substituents on the phenyl ring) and compare IC values. Reference PubChem data for structurally related benzamides to identify potential targets .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and identify energy barriers for tert-butyl introduction.

- Reaction path search : Apply ICReDD’s workflow, integrating computational screening (e.g., DFT for mechanistic insights) and experimental validation to narrow optimal conditions (e.g., solvent, temperature) .

- CRDC guidelines : Align with subclass RDF2050112 (reaction fundamentals and reactor design) to scale up synthesis while maintaining efficiency .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Methodological Answer :

- Data triangulation : Cross-reference crystallographic data (e.g., hydrogen bonding patterns ) with molecular docking simulations to validate binding modes.

- Assay standardization : Control variables like buffer pH, temperature, and cell lines in biological assays. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify outliers or trends in substituent effects .

Q. How can researchers leverage advanced separation technologies to purify this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane filtration : Use nanofiltration membranes to remove high-MW byproducts.

- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water gradient) and column packing (C18 silica) for baseline separation.

- CRDC subclass RDF2050104 : Reference methodologies for membrane and separation technologies to improve yield and purity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.